![molecular formula C10H10FNO4S B2700740 7-Fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine CAS No. 2411221-32-2](/img/structure/B2700740.png)
7-Fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine
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Description
Benzazepines are biologically important heterocyclic systems . They are known for their high bioactivity and have been studied for the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Synthesis Analysis
The synthesis of benzazepines has been a topic of interest for many researchers . Methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
Benzazepines have three types of isomeric structures depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis
The chemistry of benzazepines has been summarized in several reviews . These reviews cover the synthesis of alkaloids containing a 3-benzazepine ring, as well as individual issues of the synthesis of azepine structures using [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .Mechanism of Action
Future Directions
properties
IUPAC Name |
7-fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-2-1-7-3-4-12-10(13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCDMSCTBNONJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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